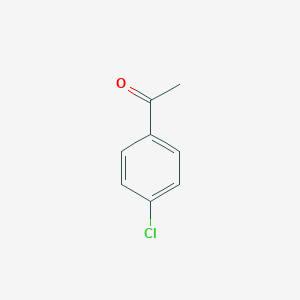

4'-Chloroacetophenone

Cat. No. B041964

Key on ui cas rn:

99-91-2

M. Wt: 154.59 g/mol

InChI Key: BUZYGTVTZYSBCU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07183421B2

Procedure details

There were weighed out p-chlorophenyl-ethanol (5, racemic compound) (78 mg, 0.05 mmol) and (S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl (1.8 mg, 0.05 mmol). Then, 2 ml of acetone was added to obtain a uniform solution. Added thereto was 250 mg of silica gel (product of Merck, grade 9385) and the mixture was vigorously agitated for 5 minutes. The acetone used was distilled off under reduced pressure. Added thereto was 7% aqueous solution of sodium bicarbonate (5 ml) containing 20 wt. % of sodium bromide. Then, the mixture was thoroughly stirred. Two platinum electrodes (1.5×1.0 cm) were applied to the mixture which was then subjected to electrolytic oxidation reaction for 0.68 hour while being vigorously stirred at −15° C. and maintaining the current at 30 mA (quantity of electricity being 2.2 F/mol). After completion of reaction, silica gel was filtered off from the reaction mixture, extraction was effected with 5 ml of acetone and acetone was distilled off. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=7/1), giving p-chloroacetophenone (6) [39 mg, yield 100% based on the starting compound (5a)] and the starting compound (5b) (38 m, recovery percentage 97%, optical purity 83%).

[Compound]

Name

(S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl

Quantity

1.8 mg

Type

reactant

Reaction Step Two

Name

Yield

100%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:10])[CH3:9])=[CH:4][CH:3]=1>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

78 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C(C)O

|

Step Two

[Compound]

|

Name

|

(S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl

|

|

Quantity

|

1.8 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was vigorously agitated for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a uniform solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The acetone used was distilled off under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 20 wt. % of sodium bromide

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Then, the mixture was thoroughly stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then subjected to electrolytic oxidation reaction for 0.68 hour

|

|

Duration

|

0.68 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while being vigorously stirred at −15° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the current at 30 mA (quantity of electricity being 2.2 F/mol)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of reaction, silica gel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off from the reaction mixture, extraction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=7/1)

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 100% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |